molecular formula C12H14BrClN2O2 B2882543 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride CAS No. 1951442-06-0

1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride

Cat. No.: B2882543
CAS No.: 1951442-06-0
M. Wt: 333.61
InChI Key: QHWUCUKOLPCIEB-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride (CAS: 1951442-06-0) is a synthetic organic compound featuring a central ethane-1,2-dione (oxalyl) core substituted with a 3-bromophenyl group and a piperazine moiety, stabilized as a hydrochloride salt. With a molecular weight of 333.61 g/mol, it is utilized in pharmaceutical and chemical research, particularly in studies involving receptor modulation or as a precursor for complex heterocycles. The hydrochloride salt enhances its solubility in polar solvents, facilitating biological testing .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-2-piperazin-1-ylethane-1,2-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2.ClH/c13-10-3-1-2-9(8-10)11(16)12(17)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWUCUKOLPCIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-bromo-1-phenyl-2-propen-1-one.

    Cyclization with Piperazine: The intermediate is then reacted with piperazine under reflux conditions in an appropriate solvent like ethanol to form the desired piperazinyl derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the dione moiety to diols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromophenyl group may enhance binding affinity and specificity towards certain biological targets, while the dione moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The piperazine moiety, absent in 3d–3g , provides basicity and hydrogen-bonding capacity, which may enhance interaction with biological targets compared to indole-containing analogs .
  • Neutral analogs (3d–3g ) exhibit moderate-to-high synthetic yields (57–83%), suggesting their stability under reaction conditions, whereas the hydrochloride salt form of the target compound may require specialized purification .

Piperazine-Containing Derivatives

and highlight piperazine-based analogs with distinct functionalizations:

  • Compound h : 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane
  • Compound i : 1,4-Bis(3-chlorophenyl)piperazine
  • CymitQuimica Compound : 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
Property Target Compound Compound h Compound i CymitQuimica Compound
Core Structure Ethane-1,2-dione Propane linker Piperazine Ethane-1,2-dione
Substituents 3-Bromophenyl, piperazine 3-Chlorophenyl (×2) 3-Chlorophenyl (×2) Piperazine, pyrrolidine
Salt Form Hydrochloride Neutral Neutral Hydrochloride
Molecular Weight 333.61 >500 (estimated) ~329 (estimated) ~277.1 (estimated)

Key Observations :

  • Compound h and i lack the 1,2-dione core but share piperazine groups. Their extended structures (e.g., propane linker in h ) may limit solubility compared to the target compound’s compact dione core .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s hydrochloride salt requires controlled storage (inert atmosphere, room temperature), whereas neutral analogs (3d–3g ) may be less hygroscopic .
  • Biological Relevance : Piperazine derivatives are often explored for CNS activity. The 3-bromophenyl group in the target compound could enhance blood-brain barrier penetration compared to chlorophenyl or indole analogs .
  • Safety Profile : The target compound’s GHS warnings (e.g., H315, H319) suggest moderate toxicity, necessitating precautions during handling—a trait shared with halogenated analogs like 3f .

Biological Activity

1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C12H14BrClN2O2
  • Molar Mass : 333.60876 g/mol
  • CAS Number : 1951442-06-0

The compound features a piperazine ring, which is known for its diverse biological properties, including antitumor and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity :
    • Compounds with similar structures have shown significant antioxidant properties. For instance, derivatives of piperazine have been evaluated for their ability to reduce oxidative stress in cells, which is critical in preventing cellular apoptosis and neurodegenerative diseases .
  • Antitumor Activity :
    • Research indicates that piperazine derivatives can inhibit various cancer cell lines. The presence of the bromophenyl group enhances the interaction with biological targets involved in tumor progression and metastasis .
  • Anti-inflammatory Effects :
    • The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory disorders .

In Vitro Studies

Several studies have evaluated the biological activity of piperazine derivatives similar to this compound:

  • Cell Viability Assays : Compounds were tested on various human cell lines (e.g., SH-SY5Y) using MTT assays to assess cytotoxicity. Results indicated that many derivatives exhibited low toxicity at concentrations up to 80 μM, with some compounds effectively protecting cells from oxidative damage .
  • Mechanistic Studies : Investigations into the mechanisms revealed that certain derivatives could stabilize mitochondrial membrane potential and reduce reactive oxygen species (ROS) production, promoting cell survival through pathways involving IL-6 and Nrf2 .

Case Studies

  • Antitumor Efficacy :
    • A study conducted on a series of piperazine derivatives demonstrated promising results against BRAF(V600E) mutant cancer cells. The compounds showed significant inhibitory effects, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Activity :
    • Another study highlighted the anti-inflammatory properties of piperazine derivatives in animal models of inflammation. Treatment with these compounds led to reduced swelling and pain, indicating their therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantReduces oxidative stress
AntitumorInhibits cancer cell growth
Anti-inflammatoryModulates cytokine production

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride?

Answer:
The synthesis of diketone-piperazine derivatives typically involves multi-step protocols. A common approach includes:

  • Step 1: Coupling a bromophenylacetyl chloride with a piperazine derivative under Schotten-Baumann conditions to form the diketone intermediate.
  • Step 2: Hydrochloride salt formation via acidification (e.g., HCl in anhydrous ethanol).
    Key considerations:
  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of reactive intermediates.
  • Optimize stoichiometry (e.g., 1.2 equivalents of piperazine to ensure complete reaction) .
  • Purify intermediates via column chromatography (e.g., cyclohexane/ethyl acetate gradients) to remove unreacted starting materials .

Basic: How can structural characterization of this compound be performed to confirm purity and identity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR (¹H/¹³C): Identify characteristic peaks, such as the diketone carbonyl signals (~170–180 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm for the 3-bromophenyl group) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₃BrN₂O₂·HCl requires m/z ≈ 349.02).
  • HPLC: Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the bromophenyl and piperazine moieties .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Poor aqueous solubility necessitates stock solutions in DMSO for biological assays .
  • Stability:
    • Hydrolytically stable at pH 4–7 but degrades in strongly acidic/basic conditions (e.g., pH <2 or >10).
    • Store at –20°C under inert gas (argon) to prevent oxidation of the diketone moiety .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies often arise from assay-specific variables:

  • Target Selectivity: Screen against related receptors (e.g., serotonin vs. dopamine receptors) to rule off-target effects. Use radioligand binding assays with <i>K</i>i values for specificity .
  • Cellular Context: Compare activity in primary cells vs. immortalized lines (e.g., HEK293 may lack endogenous GPCRs critical for activity) .
  • Metabolic Stability: Assess liver microsome stability (e.g., rat/human S9 fractions) to identify species-dependent metabolism .

Advanced: What methodologies are suitable for studying its interaction with piperazine-targeted receptors?

Answer:

  • Computational Docking: Use Schrödinger Suite or AutoDock to model binding to piperazine-recognizing receptors (e.g., 5-HT₁A). Validate with mutagenesis (e.g., Ala-scanning of receptor binding pockets) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) using immobilized receptor extracellular domains .
  • Calcium Flux Assays: Quantify functional activity in cells expressing Gαq-coupled receptors (e.g., FLIPR Tetra system) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:
Focus on modifying key regions:

  • Bromophenyl Group: Replace with electron-withdrawing substituents (e.g., –CF₃) to enhance receptor affinity. Compare IC₅₀ values in enzyme inhibition assays .
  • Piperazine Ring: Introduce methyl or ethyl groups to the N-position to improve metabolic stability (e.g., CYP3A4 resistance) .
  • Diketone Linker: Replace with bioisosteres (e.g., malonate esters) to balance lipophilicity and solubility .

Advanced: What analytical techniques are recommended for detecting degradation products during long-term stability studies?

Answer:

  • LC-MS/MS: Monitor hydrolytic cleavage products (e.g., bromophenylacetic acid) using a C18 column and gradient elution .
  • Forced Degradation: Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then quantify degradation via peak area normalization .
  • TGA/DSC: Identify thermal decomposition events (e.g., loss of HCl at >150°C) .

Advanced: How can researchers address low yields in the final hydrochloride salt formation step?

Answer:

  • Solvent Optimization: Use ethanol or acetone instead of methanol to improve crystallinity .
  • Acid Addition Rate: Add concentrated HCl dropwise at 0°C to prevent localized overheating and byproduct formation .
  • Counterion Screening: Test alternative salts (e.g., mesylate, tosylate) if hydrochloride crystallization fails .

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